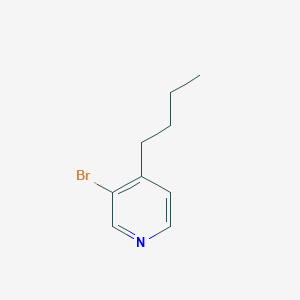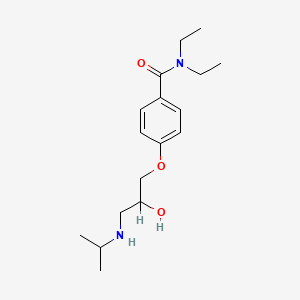
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide is a chemical compound known for its diverse applications in various scientific fields It is characterized by its complex structure, which includes a benzamide core with diethyl, hydroxy, and isopropylamino groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-hydroxybenzoic acid with diethylamine under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide as the oxidizing agent.
Attachment of the Isopropylamino Group: The isopropylamino group is attached through a nucleophilic substitution reaction, where isopropylamine reacts with an appropriate leaving group on the benzamide core.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and purity, often using catalysts and controlled environments.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity suitable for various applications.
化学反応の分析
Types of Reactions
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the benzamide core, to form amines.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and side chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides and derivatives.
科学的研究の応用
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, pain, and cellular signaling.
類似化合物との比較
N,N-Diethyl-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)benzamide can be compared with similar compounds such as:
Metoprolol Acid: Similar in structure but with different pharmacological properties.
Esmolol: Shares structural similarities but differs in its specific applications and effects.
List of Similar Compounds
- Metoprolol Acid
- Esmolol
- Atenolol Acid
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
57494-88-9 |
|---|---|
分子式 |
C17H28N2O3 |
分子量 |
308.4 g/mol |
IUPAC名 |
N,N-diethyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzamide |
InChI |
InChI=1S/C17H28N2O3/c1-5-19(6-2)17(21)14-7-9-16(10-8-14)22-12-15(20)11-18-13(3)4/h7-10,13,15,18,20H,5-6,11-12H2,1-4H3 |
InChIキー |
XTDXDJGKJWTDPM-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OCC(CNC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


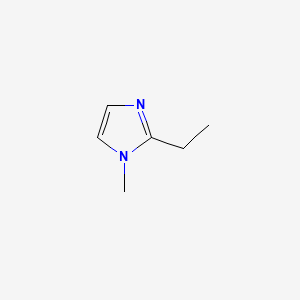
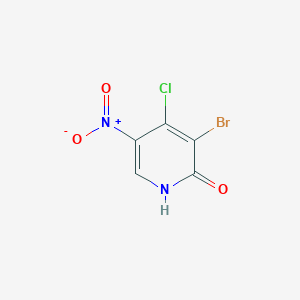

![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

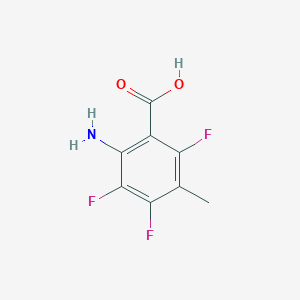
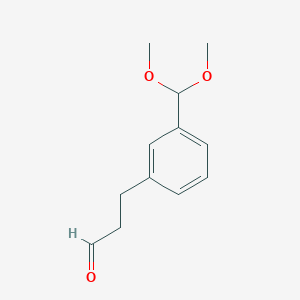
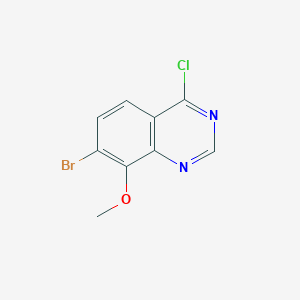
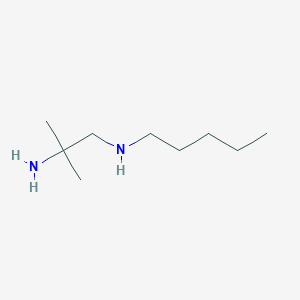
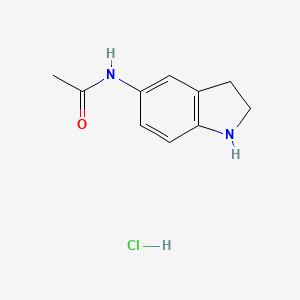
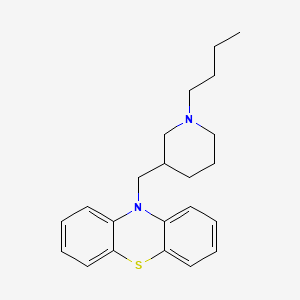

![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
